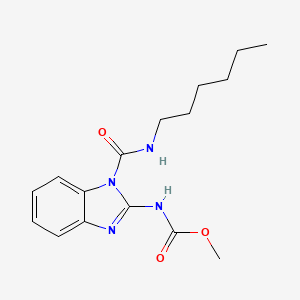

2-Benzimidazolecarbamic acid, 1-(hexylcarbamoyl)-, methyl ester

Description

2-Benzimidazolecarbamic acid, 1-(hexylcarbamoyl)-, methyl ester is a synthetic benzimidazole derivative characterized by a hexylcarbamoyl substituent at position 1 of the benzimidazole core and a methyl ester group at position 2. Benzimidazoles are renowned for their antifungal, anthelmintic, and antiparasitic activities, with substituents critically influencing their biological efficacy, solubility, and toxicity .

Properties

CAS No. |

28593-30-8 |

|---|---|

Molecular Formula |

C16H22N4O3 |

Molecular Weight |

318.37 g/mol |

IUPAC Name |

methyl N-[1-(hexylcarbamoyl)benzimidazol-2-yl]carbamate |

InChI |

InChI=1S/C16H22N4O3/c1-3-4-5-8-11-17-15(21)20-13-10-7-6-9-12(13)18-14(20)19-16(22)23-2/h6-7,9-10H,3-5,8,11H2,1-2H3,(H,17,21)(H,18,19,22) |

InChI Key |

MRZDHSFVACFWSF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNC(=O)N1C2=CC=CC=C2N=C1NC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of Substituted o-Phenylenediamine

The process begins with the thiocyanation of ortho-nitroaniline using ammonium thiocyanate in the presence of halogens (chlorine or bromine) to form thiocyano-2-nitroaniline intermediates. This is followed by alkylation with an alkyl halide and alkyl alcohol (both having 1 to 4 carbon atoms) in the presence of alkali metal cyanide and a phase transfer catalyst such as methyl tributyl ammonium chloride. This step yields thioalkyl-2-nitroaniline compounds.

The nitro group is then reduced to an amine by treatment with aqueous sodium sulfide or sodium disulfide under reflux in an inert atmosphere, producing the corresponding thioalkyl-o-phenylenediamine.

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Thiocyanation | ortho-nitroaniline, ammonium thiocyanate, halogen (Cl2 or Br2) | Thiocyano-2-nitroaniline | Solid filtered from reaction mixture |

| Alkylation | Alkyl halide, alkyl alcohol, alkali metal cyanide, phase transfer catalyst | Thioalkyl-2-nitroaniline | Alkyl groups C1-C4 |

| Reduction | Aqueous sodium sulfide/disulfide, reflux, inert atmosphere | Thioalkyl-o-phenylenediamine | Prevents oxidation |

Preparation of Alkyl Cyano Carbamate

Methyl cyanocarbamate is prepared by reacting cyanamide with methyl chloroformate in the presence of aqueous sodium hydroxide, maintaining the pH near neutral (~7). The reaction is typically conducted at 50°C for about one hour.

| Reagents | Conditions | Product |

|---|---|---|

| Cyanamide, methyl chloroformate, 50% NaOH | pH ~7, 50°C, 1 hour | Methyl cyanocarbamate |

Condensation to Form 2-Benzimidazolecarbamic Acid Methyl Ester

The key step involves condensing the thioalkyl-o-phenylenediamine with the sodium salt of methyl cyanocarbamate. The reaction is carried out under reflux with careful pH control at approximately 4, achieved by adding hydrochloric acid. Methanol is distilled off during the reaction to drive the condensation forward. The slurry is heated at 100°C for one hour after methanol removal, then cooled, filtered, and washed to isolate the crude product.

| Parameter | Details |

|---|---|

| pH | Maintained at ~4 using HCl |

| Temperature | Reflux, then 100°C post methanol removal |

| Reaction time | 1 hour after methanol removal |

| Workup | Cooling, filtration, washing with water and acetone |

| Yield | Typically 58-73% from o-nitroaniline derivatives |

Representative Example: Preparation of Methyl 5-Propylthio-2-benzimidazole Carbamate

This example closely parallels the preparation of the hexylcarbamoyl derivative, differing mainly in the alkyl chain length.

- Cyanamide (1.82 g) dissolved in water.

- Methyl chloroformate (4.64 g) and 50% NaOH (6.34 g) added simultaneously to maintain pH 7.

- Stirred at 50°C for 1 hour to form methyl cyanocarbamate.

- Hydrochloric acid added to adjust pH to 4.

- Methanol solution of 4-propylthio-o-phenylenediamine added.

- Methanol distilled off while maintaining pH 4.

- Reaction slurry heated at 100°C for 1 hour.

- Product filtered, washed, and dried to yield crude methyl 5-propylthio-2-benzimidazole carbamate with 73% yield and 97% purity by HPLC.

This method is adaptable to other alkyl substituents such as hexyl groups by substituting the appropriate alkyl halide and alcohol in the alkylation step.

Analytical and Purification Notes

- The crude product is typically washed multiple times with cold acetone to improve purity.

- High-performance liquid chromatography (HPLC) is used to assay product purity.

- Gas chromatography (GC) can monitor intermediate purity and reaction progress.

- Maintaining an inert atmosphere during reduction prevents oxidation of sensitive intermediates.

Summary Table of Preparation Steps

| Step No. | Reaction | Reagents/Conditions | Key Parameters | Yield/Purity |

|---|---|---|---|---|

| 1 | Thiocyanation | ortho-nitroaniline, ammonium thiocyanate, halogen | Room temp, filtration | Solid intermediate |

| 2 | Alkylation | Alkyl halide, alkyl alcohol, alkali cyanide, phase transfer catalyst | C1-C4 alkyl, moderate agitation, 5 hours | Thioalkyl-2-nitroaniline |

| 3 | Reduction | Sodium sulfide/disulfide, reflux, inert atmosphere | 13 hours reflux | Thioalkyl-o-phenylenediamine |

| 4 | Condensation | Thioalkyl-o-phenylenediamine, methyl cyanocarbamate salt, pH 4, reflux | 100°C, 1 hour post methanol removal | 58-73% yield, >90% purity |

Additional Considerations

- The alkyl groups in the alkyl cyano carbamate are generally limited to 1-4 carbons for optimal reactivity, but longer chains like hexyl can be introduced via the alkylation step on the o-phenylenediamine precursor.

- pH control is critical during condensation to avoid side reactions and ensure high yield.

- The use of phase transfer catalysts enhances alkylation efficiency.

- Reaction atmospheres should be inert during reduction to prevent oxidation.

Chemical Reactions Analysis

Methyl (1-(hexylcarbamoyl)-1H-benzo[d]imidazol-2-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organometallic reagents, sodium borohydride, and acetic anhydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of aminooximes in the presence of a palladium catalyst can yield α-aminoamidines .

Scientific Research Applications

Antiparasitic Properties

One of the primary applications of 2-benzimidazolecarbamic acid derivatives is their use as anthelmintic agents . These compounds have demonstrated broad-spectrum activity against various gastrointestinal parasites affecting both livestock and pets. For instance:

- Efficacy Against Gastrointestinal Parasites : Studies have shown that compounds derived from 2-benzimidazolecarbamic acid exhibit high activity against parasites such as Ascaris suum, Syphacia obvelata, and Aspicularis tetraptera . These compounds are effective in clearing infections in laboratory settings, indicating their potential for veterinary medicine.

- Mechanism of Action : The mechanism typically involves interference with the parasite's metabolic processes, leading to paralysis and eventual death of the parasites. This makes them valuable in treating infections in economically important animals, thereby supporting livestock health and productivity.

Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of 2-benzimidazole derivatives. For example:

- Broad-Spectrum Antimicrobial Effects : Compounds related to 2-benzimidazolecarbamic acid have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains . The minimum inhibitory concentrations (MIC) reported for various derivatives indicate their potential as effective antimicrobial agents.

- Anticancer Potential : Some derivatives have been evaluated for their anticancer properties, showing promising results against human colorectal carcinoma cell lines (HCT116). Notably, certain compounds exhibited IC50 values lower than that of standard chemotherapeutics like 5-fluorouracil, suggesting a need for further exploration in cancer treatment .

Synthesis and Chemical Properties

The synthesis of 2-benzimidazolecarbamic acid derivatives typically involves several chemical processes:

- Synthetic Routes : Various synthetic methodologies have been developed to produce these compounds efficiently. For instance, improved sequential processes have been reported that yield high-purity products suitable for biological evaluation .

- Chemical Stability and Safety : Understanding the chemical properties of these compounds is crucial for assessing their safety profiles. Studies indicate that while some derivatives demonstrate low systemic toxicity in animal models, thorough evaluations are necessary to ensure safe application in both veterinary and potential human medicine .

Environmental Impact and Safety Assessments

Given their agricultural applications, it is essential to consider the environmental impact of 2-benzimidazolecarbamic acid derivatives:

- Toxicological Studies : Evaluations conducted on various animal models have indicated that these compounds can be poorly absorbed through dermal exposure but may still pose risks depending on dosage and exposure routes .

- Regulatory Considerations : As with any chemical used in agriculture or medicine, regulatory assessments are vital to ensure that these compounds do not adversely affect human health or the environment.

Mechanism of Action

The mechanism of action of methyl (1-(hexylcarbamoyl)-1H-benzo[d]imidazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. . This mechanism is particularly effective against parasitic organisms and cancer cells.

Comparison with Similar Compounds

Structural and Functional Overview

The table below summarizes key structural analogs, emphasizing substituent variations and their implications:

Key Research Findings

Impact of Alkyl Chain Length (Hexyl vs. Butyl): Benomyl (butylcarbamoyl) is a potent fungicide but faces regulatory restrictions due to toxicity concerns .

Substituent Position and Bioactivity:

- Mebendazole’s 5-benzoyl group confers specificity against human parasites, while fenbendazole’s 5-phenylthio group enhances veterinary efficacy . The hexylcarbamoyl group’s placement at position 1 may redirect activity toward fungal targets over helminths.

Solubility and Formulation Challenges:

- Carbendazim’s poor water solubility (<0.1 g/100 mL) limits its use in aqueous formulations, necessitating HCl or organic solvents . The hexylcarbamoyl derivative’s solubility profile is likely similar, requiring advanced delivery systems for bioavailability.

Toxicity and Safety Profiles: Mebendazole’s low human toxicity contrasts with benomyl’s environmental persistence and teratogenicity . The hexylcarbamoyl variant’s safety would require evaluation of metabolic byproducts, particularly hexylamine derivatives.

Biological Activity

2-Benzimidazolecarbamic acid, 1-(hexylcarbamoyl)-, methyl ester is a compound within the benzimidazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its anthelmintic properties, potential therapeutic applications, and safety profile based on various studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Chemical Formula : C12H16N4O2

- Molecular Weight : 244.28 g/mol

Anthelmintic Properties

Research indicates that compounds in the benzimidazole class exhibit significant anthelmintic activity. The specific compound discussed has shown efficacy against various gastrointestinal parasites.

- Efficacy Against Parasites :

The mechanism by which benzimidazole derivatives exert their anthelmintic effects typically involves:

- Inhibition of Microtubule Formation : The compound binds to β-tubulin, disrupting microtubule polymerization, which is essential for cell division in parasites.

- Alteration of Energy Metabolism : This leads to energy depletion in the parasites, ultimately resulting in their death.

Case Studies

- Study on Efficacy Against Ascaris suum :

-

Toxicological Assessment :

- A series of toxicity studies conducted on rats and dogs indicated that the compound exhibits low systemic toxicity at therapeutic doses. Notably, the no-observed-adverse-effect level (NOAEL) was established at approximately 163 mg/kg bw/day for male rats, suggesting a favorable safety profile for potential therapeutic use .

Comparative Analysis of Biological Activity

| Compound Name | Biological Activity | Effective Dose (mg/kg) | Toxicity Level (NOAEL) |

|---|---|---|---|

| 2-Benzimidazolecarbamic acid, 1-(hexylcarbamoyl)-, methyl ester | Anthelmintic against Ascaris suum | 200-1000 | 163 |

| Carbendazim (another benzimidazole derivative) | Antifungal and anthelmintic | 500-2000 | 116 |

| Mebendazole | Anthelmintic | 100-400 | 200 |

Q & A

Q. What are the recommended synthetic routes for 2-Benzimidazolecarbamic acid, 1-(hexylcarbamoyl)-, methyl ester?

The synthesis typically involves carbamoylation of a benzimidazole precursor. For example:

- Step 1: React 2-aminobenzimidazole with hexyl isocyanate under anhydrous conditions to introduce the hexylcarbamoyl group.

- Step 2: Esterify the intermediate with methanol in the presence of a catalyst (e.g., H₂SO₄) to form the methyl ester.

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Note: Similar methods are employed for analogs like Benomyl (butylcarbamoyl variant) .

Q. Which analytical techniques are most effective for structural confirmation?

- NMR Spectroscopy: ¹H and ¹³C NMR to verify the hexyl chain (δ ~0.8–1.5 ppm for CH₃ and CH₂ groups) and ester moiety (δ ~3.6–3.8 ppm for OCH₃).

- Mass Spectrometry (GC-MS/LC-MS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns, particularly loss of the hexylcarbamoyl group (e.g., m/z 191 for the benzimidazolecarbamate core, as seen in Carbendazim) .

- HPLC: Assess purity using a C18 column with UV detection at 280 nm (λₘₐₓ for benzimidazole derivatives) .

Q. What are the solubility properties of this compound in common solvents?

While direct data is limited, analogs like Carbendazim (methyl ester without hexylcarbamoyl) show:

- High solubility: In polar aprotic solvents (e.g., DMSO, DMF) and acidic aqueous solutions (pH < 4).

- Low solubility: In water (8–29 mg/L, pH-dependent) and non-polar solvents (e.g., hexane). Hypothesis: The hexyl chain may enhance lipid solubility compared to Carbendazim .

Advanced Research Questions

Q. How does the hexylcarbamoyl substituent affect antifungal activity compared to shorter alkyl chains?

- Mechanistic Insight: Longer alkyl chains (e.g., hexyl vs. butyl in Benomyl) increase lipophilicity, potentially enhancing membrane permeability and binding to β-tubulin in fungi.

- Experimental Design: Compare IC₅₀ values against Colletotrichum gloeosporioides using poisoned food assays with analogs (e.g., Benomyl, Carbendazim). Include logP measurements to correlate activity with hydrophobicity .

Q. What photodegradation products form under UV exposure, and how do they impact environmental persistence?

- Pathways: Based on Carbendazim photolysis ( ), the hexylcarbamoyl group may undergo cleavage, yielding 2-aminobenzimidazole (detected via GC-MS, m/z 119) and methyl carbamate.

- Experimental Validation: Irradiate the compound in acetonitrile/water (λ = 254 nm) and monitor degradation kinetics via HPLC. Identify products using high-resolution MS .

Q. How can contradictory data on antifungal efficacy across studies be resolved?

- Variables to Control:

- Pathogen strain variability: Use standardized strains (e.g., ATCC isolates).

- Formulation differences: Test pure compound vs. commercial formulations (e.g., wettable powders).

- Assay conditions: Maintain consistent pH, temperature, and solvent carriers (e.g., DMSO concentration ≤1%) .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.